

Application Notes & Protocols: Titrimetric Determination of Acetic Acid Concentration in Vinegar

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinegar, a common household condiment and food preservative, is a dilute aqueous solution of acetic acid (CH₃COOH).[1][2][3] The concentration of acetic acid is a critical quality parameter, with commercial vinegar typically containing 4-8% acetic acid by volume.[4] Titrimetric analysis is a precise and widely used method to quantify the acetic acid content in vinegar.[2][5] This application note provides a detailed protocol for the determination of acetic acid concentration in vinegar using titration with a standardized sodium hydroxide (NaOH) solution.

The principle of this method is based on the neutralization reaction between a weak acid (acetic acid) and a strong base (sodium hydroxide):

 $CH_3COOH(aq) + NaOH(aq) \rightarrow CH_3COONa(aq) + H_2O(l)[2][6]$

The equivalence point, where stoichiometrically equivalent amounts of acid and base have reacted, is detected using a pH indicator, typically phenolphthalein.[2][7][8] Phenolphthalein is colorless in acidic solutions and turns pink in basic solutions, providing a sharp visual endpoint. [7][9]

Experimental Protocols

Methodological & Application





This section details the necessary procedures for the standardization of the sodium hydroxide titrant and the subsequent titration of the vinegar sample.

Part 1: Standardization of Sodium Hydroxide (NaOH) Solution

Since NaOH is hygroscopic and can react with atmospheric carbon dioxide, its solution must be standardized against a primary standard.[10] Potassium hydrogen phthalate (KHP, KHC₈H₄O₄) is a commonly used primary standard for this purpose.[1][10][11]

Materials and Reagents:

- Sodium hydroxide (NaOH) pellets
- Potassium hydrogen phthalate (KHP), analytical grade
- Phenolphthalein indicator solution (0.5% in ethanol)
- Distilled or deionized water
- 50 mL Burette
- 250 mL Erlenmeyer flasks (x3)
- Analytical balance
- Volumetric flasks

Procedure:

- Preparation of ~0.1 M NaOH Solution: Dissolve approximately 4.0 g of NaOH pellets in 1 liter of distilled water in a volumetric flask. Mix thoroughly.
- Preparation of KHP Standard: Accurately weigh, to four decimal places, approximately 0.4 g to 0.6 g of dried KHP into three separate 250 mL Erlenmeyer flasks.[10] Record the exact mass for each flask.
- Dissolving KHP: To each flask containing KHP, add approximately 50 mL of distilled water and swirl gently until the KHP has completely dissolved.



- Adding Indicator: Add 2-3 drops of phenolphthalein indicator solution to each flask.[12]
- Burette Preparation: Rinse the burette with a small amount of the prepared NaOH solution and then fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip.[7] Record the initial burette reading to two decimal places.
- Titration: Slowly add the NaOH solution from the burette to one of the KHP solutions while continuously swirling the flask.[7] As the endpoint approaches, the pink color will persist for longer.[7] Continue adding NaOH drop by drop until a faint pink color persists for at least 30 seconds.[2][7] This is the endpoint.
- Recording Volume: Record the final burette reading to two decimal places.
- Replication: Repeat the titration for the other two KHP samples. The volumes of NaOH used should be concordant (within 0.1 mL).
- Calculation of NaOH Molarity:
 - Calculate the moles of KHP in each sample:
 - Moles of KHP = Mass of KHP (g) / Molar mass of KHP (204.22 g/mol)
 - From the 1:1 stoichiometry of the reaction (KHC₈H₄O₄ + NaOH → KNaC₈H₄O₄ + H₂O), the moles of NaOH are equal to the moles of KHP at the equivalence point.
 - Calculate the molarity of the NaOH solution for each trial:
 - Molarity of NaOH (M) = Moles of NaOH / Volume of NaOH used (L)
 - Calculate the average molarity of the NaOH solution.

Part 2: Titrimetric Determination of Acetic Acid in Vinegar

Materials and Reagents:

- Standardized ~0.1 M NaOH solution
- Vinegar sample (white vinegar is preferred to avoid color interference)[4]



- Phenolphthalein indicator solution
- · Distilled or deionized water
- 50 mL Burette
- 10 mL Volumetric pipette
- 250 mL Erlenmeyer flasks (x3)

Procedure:

- Sample Preparation: Pipette exactly 5.00 mL of the vinegar sample into a 250 mL
 Erlenmeyer flask.[2][7][13]
- Dilution: Add approximately 20-50 mL of distilled water to the flask to increase the volume and make the endpoint easier to observe.[6][12]
- Adding Indicator: Add 2-3 drops of phenolphthalein indicator to the diluted vinegar sample.
 [12]
- Burette Preparation: Refill the burette with the standardized NaOH solution and record the initial volume.
- Titration: Titrate the vinegar sample with the standardized NaOH solution, swirling the flask continuously, until the first appearance of a persistent faint pink color.[7]
- Recording Volume: Record the final burette reading.
- Replication: Repeat the titration with two more vinegar samples to ensure precision.
- Calculation of Acetic Acid Concentration:
 - Calculate the volume of NaOH used in each titration.
 - Calculate the moles of NaOH used:
 - Moles of NaOH = Molarity of NaOH (M) × Volume of NaOH used (L)



- From the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH.
- Calculate the molarity of acetic acid in the vinegar:
 - Molarity of CH₃COOH (M) = Moles of CH₃COOH / Volume of vinegar sample (L)
- Calculate the concentration of acetic acid in g/L:
 - Concentration (g/L) = Molarity of CH₃COOH (M) × Molar mass of CH₃COOH (60.05 g/mol)
- Calculate the percentage of acetic acid by mass/volume (% w/v):
 - % w/v = (Mass of CH₃COOH (g) / Volume of vinegar sample (mL)) × 100

Data Presentation

Table 1: Standardization of Sodium Hydroxide (NaOH) Solution

Trial	Mass of KHP (g)	Moles of KHP (mol)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of NaOH (mL)	Molarity of NaOH (M)
1						
2	_					
3	_					
Average	_					

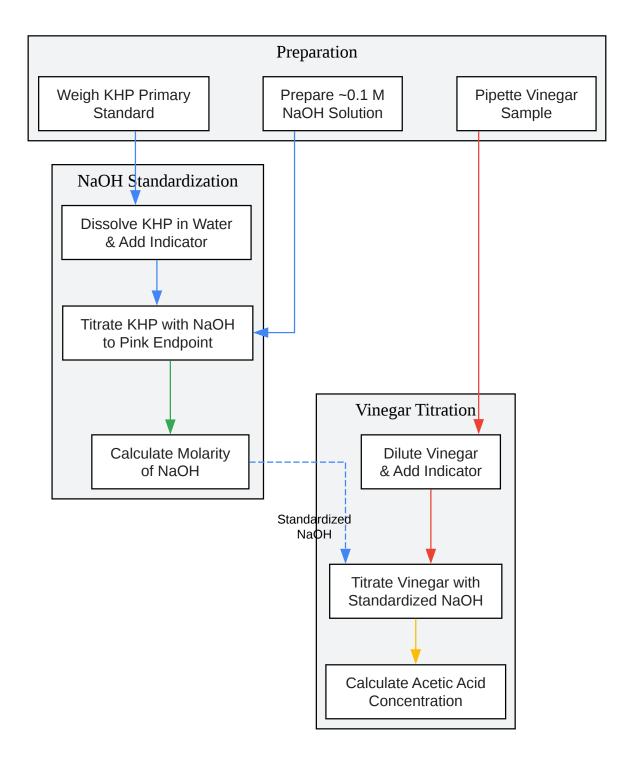
Table 2: Titration of Vinegar with Standardized NaOH



Trial	Volu me of Vineg ar (mL)	Initial Buret te Readi ng (mL)	Final Buret te Readi ng (mL)	Volu me of NaOH (mL)	Moles of NaOH (mol)	Moles of CH₃C OOH (mol)	Molar ity of CH₃C OOH (M)	Conc entrat ion of CH ₃ C OOH (g/L)	% w/v of CH₃C OOH
1	5.00								
2	5.00	_							
3	5.00	_							
Averag e									

Visualization





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Caption: Experimental workflow for the titrimetric determination of acetic acid in vinegar.



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